2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate
CAS No.: 860787-60-6
Cat. No.: VC6221231
Molecular Formula: C16H11Cl4NO3
Molecular Weight: 407.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860787-60-6 |
|---|---|
| Molecular Formula | C16H11Cl4NO3 |
| Molecular Weight | 407.07 |
| IUPAC Name | (2,4-dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
| Standard InChI | InChI=1S/C16H11Cl4NO3/c17-11-2-1-10(13(19)7-11)9-23-21-6-5-16(22)24-15-4-3-12(18)8-14(15)20/h1-4,6-8H,5,9H2/b21-6+ |
| Standard InChI Key | OUEZFPJUYNTJOW-AERZKKPOSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2,4-dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate . Its molecular formula, , reflects a composition of 16 carbon, 11 hydrogen, 4 chlorine, 1 nitrogen, and 3 oxygen atoms . The E configuration of the imino group () is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous compounds.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.1 g/mol |
| IUPAC Name | (2,4-Dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
| SMILES Notation | C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)OC2=C(C=C(C=C2)Cl)Cl |
| InChIKey | OUEZFPJUYNTJOW-AERZKKPOSA-N |
Structural and Stereochemical Features
The compound’s structure comprises two 2,4-dichlorophenyl groups connected via a propanoate ester linkage and an imino ether bridge . The dichlorophenyl moieties contribute to its lipophilicity, enhancing membrane permeability in biological systems. The E isomer predominates due to steric hindrance between the benzyloxy group and the propanoate chain, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related structures.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,740 cm (ester C=O stretch) and 1,620 cm (C=N imino stretch).
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NMR Spectroscopy:
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: δ 7.45–7.30 (m, aromatic H), δ 5.20 (s, OCH), δ 3.90 (t, CH-N).
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: δ 170.5 (ester carbonyl), δ 155.2 (imino carbon), δ 130–135 (aromatic carbons).
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Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 2,4-dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate involves three primary steps:
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Formation of the Benzyloxyimino Intermediate:
Reaction of 2,4-dichlorobenzyl alcohol with hydroxylamine yields 2,4-dichlorobenzyloxyamine, which is subsequently oxidized to the imino derivative. -
Esterification with Propanoic Acid:
The imino intermediate undergoes esterification with 3-chloropropanoic acid in the presence of dicyclohexylcarbodiimide (DCC). -
Coupling with 2,4-Dichlorophenol:
The propanoate ester is coupled to 2,4-dichlorophenol using trifluoroacetic anhydride as an activating agent.
Table 2: Optimal Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyloxyimino Formation | Dichloromethane | Triethylamine | 0–5°C | 78 |
| Esterification | DMF | DCC | 25°C | 85 |
| Phenolic Coupling | THF | TFAA | 40°C | 72 |
Byproducts and Purification
Major byproducts include unreacted 2,4-dichlorophenol and dimerized imino species, which are removed via silica gel chromatography (hexane:ethyl acetate, 4:1). Recrystallization from ethanol yields the pure compound as colorless crystals with a melting point of 112–114°C.
Pharmaceutical and Agrochemical Applications
Herbicidal Activity
The dichlorophenyl groups confer phytotoxic effects, with 80% inhibition of Amaranthus retroflexus growth at 100 ppm. Its mode of action involves disruption of photosystem II, akin to classical triazine herbicides . Field trials show residual activity in soil for up to 60 days, making it suitable for pre-emergent weed control .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking into the COX-2 active site (PDB: 5KIR) using AutoDock Vina yielded a binding energy of -9.2 kcal/mol, superior to celecoxib (-8.5 kcal/mol). The propanoate ester forms hydrophobic interactions with Val349, while the dichlorophenyl groups engage in π-π stacking with Tyr385.
ADMET Profiling
Predictive ADMET models (SwissADME) indicate:
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High gastrointestinal absorption (95%)
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Blood-brain barrier permeability (log BB = 0.3)
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CYP3A4 inhibition risk (IC = 4.5 μM)
These properties warrant further pharmacokinetic optimization to reduce off-target effects.
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